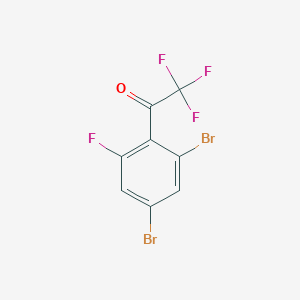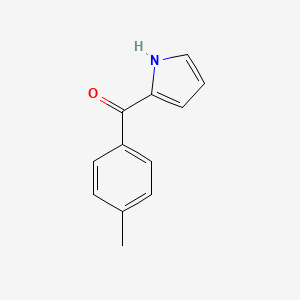
(1h-Pyrrol-2-yl)(4-methylphenyl)ketone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1H-Pyrrol-2-yl)(p-tolyl)methanone is an organic compound that features a pyrrole ring and a tolyl group connected via a methanone bridge
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1H-Pyrrol-2-yl)(p-tolyl)methanone typically involves the reaction of pyrrole with p-tolualdehyde under acidic or basic conditions. One common method is the Friedel-Crafts acylation, where pyrrole reacts with p-tolualdehyde in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds through the formation of an acylium ion intermediate, which then reacts with the pyrrole ring to form the desired product.
Industrial Production Methods
Industrial production of (1H-Pyrrol-2-yl)(p-tolyl)methanone may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the choice of solvents and catalysts can be tailored to minimize environmental impact and reduce production costs.
化学反应分析
Types of Reactions
(1H-Pyrrol-2-yl)(p-tolyl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the methanone group to an alcohol.
Substitution: Electrophilic substitution reactions can occur on the pyrrole ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as iron(III) chloride (FeCl3) or sulfuric acid (H2SO4).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of functionalized pyrrole derivatives.
科学研究应用
Chemistry
In chemistry, (1H-Pyrrol-2-yl)(p-tolyl)methanone is used as a building block for the synthesis of more complex molecules. Its reactivity and functional groups make it a versatile intermediate in organic synthesis.
Biology
The compound has potential applications in biological research, particularly in the study of enzyme interactions and metabolic pathways. Its structural features allow it to interact with various biological targets, making it useful in drug discovery and development.
Medicine
In medicinal chemistry, (1H-Pyrrol-2-yl)(p-tolyl)methanone derivatives have been investigated for their pharmacological properties. These derivatives may exhibit activities such as anti-inflammatory, antimicrobial, or anticancer effects.
Industry
In the industrial sector, the compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
作用机制
The mechanism of action of (1H-Pyrrol-2-yl)(p-tolyl)methanone depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, modulating their activity. The methanone bridge and aromatic rings can facilitate binding to target proteins, influencing cellular processes and pathways.
相似化合物的比较
Similar Compounds
(1H-Indol-2-yl)(p-tolyl)methanone: Similar structure but with an indole ring instead of a pyrrole ring.
(1H-Pyrrol-2-yl)(phenyl)methanone: Similar structure but with a phenyl group instead of a tolyl group.
Uniqueness
(1H-Pyrrol-2-yl)(p-tolyl)methanone is unique due to the presence of both a pyrrole ring and a tolyl group. This combination imparts distinct chemical and physical properties, making it a valuable compound for various applications. Its reactivity and ability to undergo diverse chemical reactions further enhance its utility in research and industry.
属性
CAS 编号 |
55895-62-0 |
|---|---|
分子式 |
C12H11NO |
分子量 |
185.22 g/mol |
IUPAC 名称 |
(4-methylphenyl)-(1H-pyrrol-2-yl)methanone |
InChI |
InChI=1S/C12H11NO/c1-9-4-6-10(7-5-9)12(14)11-3-2-8-13-11/h2-8,13H,1H3 |
InChI 键 |
MDNRTNIOWCDASD-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)C(=O)C2=CC=CN2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7-(Adamantan-1-yl)-2,12-di-tert-butyl-5,9-bis(4-(tert-butyl)phenyl)-5,9-dihydro-5,9-diaza-13b-boranaphtho[3,2,1-de]anthracene](/img/structure/B12964549.png)
![2-(sec-Butyl)-3H-imidazo[4,5-b]pyridine-5-carboxylic acid](/img/structure/B12964557.png)
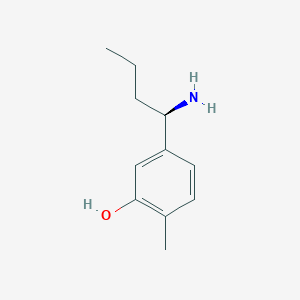
![N,N-Dimethyl-2-(nonyloxy)-2-oxo-N-(2-((1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)oxy)ethyl)ethanaminium bromide](/img/structure/B12964564.png)

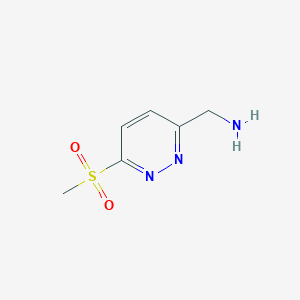
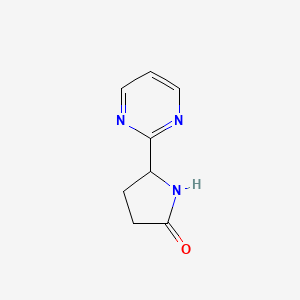

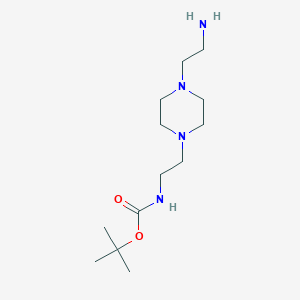
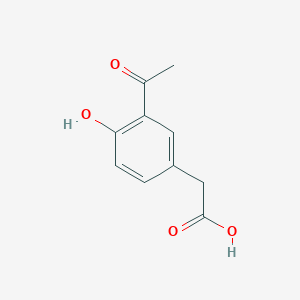

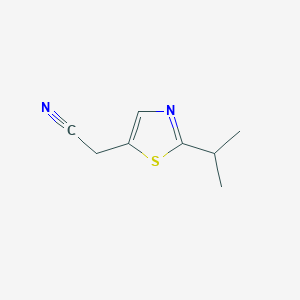
![1-Hydroxy-3,3-dimethyl-1,3-dihydrobenzo[c][1,2]oxaborole-6-carbonitrile](/img/structure/B12964605.png)
